6-(4-Benzyl-6-methyl-1,4-diazepane-1-carbonyl)-5-chloropyridine-3-carbonitrile
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Overview
Description
6-(4-Benzyl-6-methyl-1,4-diazepane-1-carbonyl)-5-chloropyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a diazepane ring, a benzyl group, and a chloropyridine moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzyl-6-methyl-1,4-diazepane-1-carbonyl)-5-chloropyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the diazepane ring, followed by the introduction of the benzyl group and the chloropyridine moiety. Common reagents used in these reactions include:
Benzyl chloride:
Methylamine: for the formation of the diazepane ring.
Chloropyridine: derivatives for the chloropyridine moiety.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzyl-6-methyl-1,4-diazepane-1-carbonyl)-5-chloropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOCH₃ in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(4-Benzyl-6-methyl-1,4-diazepane-1-carbonyl)-5-chloropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Industry: The compound is investigated for its use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 6-(4-Benzyl-6-methyl-1,4-diazepane-1-carbonyl)-5-chloropyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors in the nervous system, modulating neurotransmitter activity.
Pathways: The compound can influence signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Benzyl-1,4-diazepane-1-carbonyl)-5-chloropyridine-3-carbonitrile
- 6-(4-Benzyl-6-methyl-1,4-diazepane-1-carbonyl)-5-bromopyridine-3-carbonitrile
- 6-(4-Benzyl-6-methyl-1,4-diazepane-1-carbonyl)-5-fluoropyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 6-(4-Benzyl-6-methyl-1,4-diazepane-1-carbonyl)-5-chloropyridine-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(4-benzyl-6-methyl-1,4-diazepane-1-carbonyl)-5-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-15-12-24(14-16-5-3-2-4-6-16)7-8-25(13-15)20(26)19-18(21)9-17(10-22)11-23-19/h2-6,9,11,15H,7-8,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWKYCOARKCMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN(C1)C(=O)C2=C(C=C(C=N2)C#N)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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